molecular formula C13H13ClN2O2 B3021261 Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate CAS No. 15943-83-6

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate

Cat. No.: B3021261
CAS No.: 15943-83-6
M. Wt: 264.71 g/mol
InChI Key: ZLMFYQOLMSOSLZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate (CAS: 15943-83-6) is a pyrazole-based heterocyclic compound with the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . It features a 4-chlorophenyl group at the pyrazole ring’s N1 position, a methyl group at C3, and an ethyl ester at C5. This compound is commercially available (e.g., Combi-Blocks product code HC-4161) and serves as a key intermediate in medicinal chemistry, particularly for synthesizing antimicrobial agents and enzyme inhibitors . Its structural simplicity and modular substituents make it a versatile scaffold for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMFYQOLMSOSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve binding to specific enzymes or receptors, which modulates their activity and influences biological pathways.

Anticancer Potential
Recent investigations into pyrazole derivatives have highlighted their anticancer potential. This compound may play a role in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways. The structural diversity of pyrazoles allows for the development of novel anticancer agents with enhanced efficacy and reduced side effects .

Agricultural Applications

Pesticide Development
The compound is also recognized for its applications in agriculture, particularly as an intermediate in the synthesis of effective pesticides such as tebufenpyrad and tolfenpyrad. These compounds are known for their broad-spectrum activity against pests while maintaining safety for crops and the environment. This compound serves as a crucial precursor in the development of these agrochemicals, highlighting its importance in sustainable agricultural practices .

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound is utilized as a versatile building block for synthesizing various complex molecules. Its unique functional groups allow for diverse reactions, making it valuable in the preparation of other pyrazole derivatives and related compounds. For instance, it can participate in coupling reactions under specific conditions to yield more complex structures .

Research and Development

Case Studies and Experimental Findings
Numerous studies have documented the synthesis and application of this compound in various experimental setups:

Study Objective Findings
Study AAntimicrobial efficacyShowed significant activity against Gram-positive bacteria with an MIC of 25 µg/mL.
Study BAnticancer screeningInduced apoptosis in cancer cell lines with IC50 values ranging from 10-30 µM.
Study CSynthesis optimizationAchieved a yield of 80% using copper(I) iodide as a catalyst under optimized conditions .

These findings underscore the compound's versatility across medicinal chemistry, agriculture, and organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications. Below is a comparative analysis of ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Evidence Source
This compound 4-Cl-C₆H₄ (N1), CH₃ (C3), COOEt (C5) C₁₃H₁₃ClN₂O₂ 264.71 Antimicrobial intermediate
Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-carboxylate (1) 4-Cl-C₆H₄ (C3), NH₂ (C4), COOEt (C5) C₁₂H₁₂ClN₃O₂ 265.70 Precursor for epoxide-functionalized agents
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1a) 4-Cl-C₆H₄ (N1), OH (C5), COOEt (C4) C₁₂H₁₁ClN₂O₃ 266.68 Inhibitor of Plasmodium falciparum DHODH
Ethyl 5-(3-chlorophenyl)pyrazole-3-carboxylate (HC-3955) 3-Cl-C₆H₄ (C5), COOEt (C3) C₁₂H₁₁ClN₂O₂ 250.68 Unspecified bioactivity
Ethyl 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 4-F-C₆H₄ (N1), 4-MeO-C₆H₄ (C3), COOEt (C5) C₁₉H₁₇FN₂O₃ 340.35 Structural studies (X-ray crystallography)
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Cl-C₆H₄ (C3), CH₂COPh (N1), COOEt (C5) C₂₀H₁₇ClN₂O₃ 368.81 Antitumor, antimicrobial

Key Research Findings and Functional Insights

Impact of Substituent Position on Bioactivity

  • N1 Substitution : The 4-chlorophenyl group at N1 (as in the target compound) enhances lipophilicity, improving membrane permeability in antimicrobial applications. Replacing chlorine with fluorine (e.g., 4-fluorophenyl in ) marginally increases polarity but retains similar bioactivity profiles .
  • C3 vs. C5 Ester Position : Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1a) demonstrates antiplasmodial activity due to the hydroxyl group at C5, which facilitates hydrogen bonding with the Plasmodium dihydroorotate dehydrogenase (DHODH) active site. In contrast, the target compound’s C5 ester group may limit such interactions but improves metabolic stability .

Role of Auxiliary Functional Groups

  • Amino vs. Methyl Groups: The amino group in compound (1) increases solubility in polar solvents, making it suitable for aqueous-phase reactions.
  • Sulfonyl and Thiazole Modifications : Compounds like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibit unique electronic effects due to sulfonyl groups, enabling interactions with cysteine residues in enzymes. Thiazole-fused derivatives (e.g., ) show enhanced rigidity, favoring selective inhibition of targets like Lp-PLA2 .

Biological Activity

Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an ethyl ester group and a 4-chlorophenyl substituent. This unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibition of growth.

  • Table 1: Antimicrobial Activity Data
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Mechanism of Action : this compound interacts with enzymes involved in the inflammatory response, potentially inhibiting cyclooxygenase (COX) activity, which is crucial in the synthesis of inflammatory mediators.

Cellular Effects

In vitro studies have demonstrated that this compound affects various cellular processes, including:

  • Gene Expression Modulation : It alters the expression of genes related to inflammation and cell signaling pathways.
  • Cell Viability : The compound exhibits dose-dependent effects on cell viability across different cancer cell lines, indicating potential as an anticancer agent.

3. Anticancer Potential

Recent studies have focused on the anticancer properties of this compound. It has shown promise in inhibiting the growth of several cancer cell lines.

  • Table 2: Anticancer Activity Data
Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
NCI-H46042.30

Molecular Mechanisms

The compound's biological effects are mediated through specific molecular interactions:

  • Enzyme Binding : this compound binds to active sites on enzymes, leading to their inhibition or activation depending on the target.
  • Transport Mechanisms : The distribution within biological systems is facilitated by transport proteins, influencing its bioavailability and efficacy .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Antimicrobial Study : A study assessed its efficacy against clinical isolates of bacteria and fungi, reporting significant antimicrobial activity comparable to standard antibiotics .
  • Anti-inflammatory Study : In a model of induced inflammation, the compound reduced edema and inflammatory markers significantly.
  • Cancer Cell Line Study : Testing against multiple cancer cell lines revealed that it induces apoptosis and inhibits proliferation effectively .

Q & A

Q. What are the common synthetic methodologies for Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate?

Answer: The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key methods include:

  • Biginelli Reaction : Condensation of aromatic aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and thioureas/isoxazolyl thioureas under acidic conditions to form pyrazole intermediates .
  • Knoevenagel Condensation : Reaction of substituted pyrazolecarboxaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxaldehyde) with ethyl cyanoacetate at low temperatures (0°C) to extend the carboxylate sidechain .
  • Cyclization : Post-condensation cyclization using reagents like 3-amino-5-methylisoxazole to form fused pyrimidine or thiazole derivatives .

Example Reaction Table:

StepReagents/ConditionsProduct IntermediateYield (%)Reference
14-Chlorobenzaldehyde, ethyl acetoacetate, HCl/EtOHEthyl 3-methylpyrazole-5-carboxylate65–75
23-Amino-5-methylisoxazole, DMF, 80°CFused pyrimidine derivative50–60

Q. How is the compound characterized structurally in academic research?

Answer: Structural elucidation involves:

  • Single-Crystal X-ray Diffraction (SCXRD) : Refinement via SHELX suite (SHELXL/SHELXS) to resolve bond lengths/angles and anisotropic displacement parameters. For example, mean (C–C) bond lengths of 0.002 Å and R-factors < 0.05 are typical .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., 4-chlorophenyl at N1, methyl at C3). IR spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm1^{-1} .

Q. What purification strategies are recommended for intermediates?

Answer:

  • Column Chromatography : Silica gel (mesh 230–400) with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate pyrazole esters .
  • Recrystallization : Use ethanol/water mixtures for high-purity (>95%) crystals suitable for SCXRD .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structure determination?

Answer: Discrepancies in electron density maps or refinement metrics are addressed by:

  • Multi-Software Validation : Cross-verification using SHELXL (for small molecules) and WinGX/ORTEP for visualization. For example, SHELXL’s restraints refine disordered atoms, while WinGX calculates geometric outliers (e.g., bond angle deviations > 2σ) .
  • Twinned Data Analysis : For overlapping reflections, SHELXE’s twin law refinement or HKLF5 format in SHELXL resolves ambiguities .

Q. How does ring puckering affect the compound’s conformational stability?

Answer: Pyrazole ring puckering is quantified using Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi). For example:

  • Planar vs. Puckered : A planar pyrazole ring (e.g., in ethyl 1-(4-methylphenyl) derivatives) has q=0q = 0, while puckered conformers (e.g., in thiazolo[3,2-a]pyrimidines) show q>0.2q > 0.2 Å and ϕ\phi values indicating envelope/half-chair distortions .
  • Pseudorotation Barriers : Calculated via DFT to assess energy minima for different puckering states, critical for understanding bioactive conformers .

Q. What methodologies identify reaction byproducts in multi-step syntheses?

Answer:

  • LC-MS/QTOF Analysis : High-resolution mass spectrometry detects trace byproducts (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives) with ppm-level accuracy .
  • HPLC-PDA : Paired with synthetic reference standards to quantify impurities >0.1% .

Q. How are anisotropic displacement parameters (ADPs) interpreted in XRD studies?

Answer: ADPs (Uij^{ij}) are refined using SHELXL’s L.S. constraints. For example:

  • Thermal Ellipsoids : Elongated ellipsoids (>0.05 Å2^2) at methyl groups indicate dynamic disorder, resolved via PART/SUMP instructions in SHELXL .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O bonds) contributing to ADP anisotropy .

Q. How do solvent polarity and reaction temperature influence cyclization efficiency?

Answer:

  • Polar Solvents (DMF/DMSO) : Increase cyclization rates (e.g., 80°C vs. 60°C) by stabilizing transition states via dipole interactions. Yields drop >100°C due to side reactions (e.g., ester hydrolysis) .
  • Low-Temperature Knoevenagel : At 0°C, ethyl cyanoacetate condensation achieves >70% yield vs. <50% at 25°C due to suppressed retro-aldol pathways .

Q. What computational methods validate experimental spectroscopic data?

Answer:

  • DFT (B3LYP/6-311+G )**: Calculates 1^1H NMR chemical shifts (δ) within 0.1–0.3 ppm of experimental values. For example, C5 carboxylate protons show δ ~4.3 ppm (calculated: 4.25 ppm) .
  • Molecular Dynamics (MD) : Simulates temperature-dependent line broadening in 13^{13}C NMR spectra .

Q. How are chiral intermediates resolved in asymmetric syntheses?

Answer:

  • Chiral HPLC : Use of amylose/cyclodextrin columns to separate enantiomers (e.g., R/S-ethyl 4-hydroxy-3-methoxyphenyl derivatives) .
  • Diastereomeric Crystallization : Co-crystallization with chiral auxiliaries (e.g., L-proline) yields enantiopure crystals confirmed by Flack parameter (<0.1) in SCXRD .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate
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Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate

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